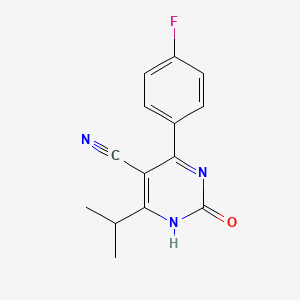
4-(4-Fluorophenyl)-2-hydroxy-6-isopropylpyrimidine-5-carbonitrile
Vue d'ensemble
Description
4-(4-Fluorophenyl)-2-hydroxy-6-isopropylpyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C14H12FN3O and its molecular weight is 257.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(4-Fluorophenyl)-2-hydroxy-6-isopropylpyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group and a hydroxyl functional group, contributing to its pharmacological properties. The following sections will detail the biological activities associated with this compound, supported by relevant data and research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H14FN3O
- Molecular Weight : 255.28 g/mol
- CAS Number : 147118-37-4
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, demonstrating its potential as an effective therapeutic agent. Here are some key findings:
Antimicrobial Activity
Research indicates that compounds with similar pyrimidine structures exhibit notable antimicrobial properties. For instance, studies on related pyrimidine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity .
Anticancer Potential
Pyrimidine derivatives are often explored for their anticancer effects. A study focusing on the synthesis of chloroethyl pyrimidine nucleosides revealed significant inhibition of cell proliferation in cancer cell lines, such as A431 vulvar epidermal carcinoma . Given the structural similarities, it is plausible that this compound may also exhibit anticancer properties.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in various studies. For example, pyrimidine derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in pathogenic organisms . This inhibition could lead to reduced proliferation of certain pathogens, making it a target for drug development.
Data Tables
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrimidine derivatives against common pathogens. The results indicated that compounds with similar structures to this compound showed significant inhibition zones against Escherichia coli and Staphylococcus aureus.
- Anticancer Assessment : In vitro assays conducted on various cancer cell lines demonstrated that pyrimidine-based compounds can induce apoptosis and inhibit migration and invasion, suggesting therapeutic potential for treating malignancies.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-2-oxo-6-propan-2-yl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O/c1-8(2)12-11(7-16)13(18-14(19)17-12)9-3-5-10(15)6-4-9/h3-6,8H,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVBQMULPHKTIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC(=O)N1)C2=CC=C(C=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737918 | |
| Record name | 4-(4-Fluorophenyl)-2-oxo-6-(propan-2-yl)-1,2-dihydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092843-99-6 | |
| Record name | 4-(4-Fluorophenyl)-2-oxo-6-(propan-2-yl)-1,2-dihydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















